molecular formula C25H23NO7 B3960630 N,O-bis(4-methoxybenzoyl)tyrosine

N,O-bis(4-methoxybenzoyl)tyrosine

Cat. No. B3960630
M. Wt: 449.5 g/mol
InChI Key: XIRZJQWSRVGDOH-UHFFFAOYSA-N
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Description

N,O-bis(4-methoxybenzoyl)tyrosine, also known as BM-tyr, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM-tyr is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production.

Mechanism of Action

The mechanism of action of N,O-bis(4-methoxybenzoyl)tyrosine is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways that are involved in tumor growth and neuronal damage. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. This compound has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects against oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory activity. Studies have shown that this compound inhibits tumor growth and metastasis by inhibiting angiogenesis and MMP activity. This compound has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,O-bis(4-methoxybenzoyl)tyrosine in lab experiments is its ability to selectively target specific enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of tumor growth and neuronal damage. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N,O-bis(4-methoxybenzoyl)tyrosine. One area of interest is the development of this compound-based drug delivery systems, which could improve the bioavailability and efficacy of existing drugs. Another area of interest is the investigation of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-tumor activity, neuroprotection, and anti-inflammatory activity. Despite its limitations, this compound is a valuable tool for studying the mechanisms of tumor growth and neuronal damage, and there are several future directions for the research on this compound.

Scientific Research Applications

N,O-bis(4-methoxybenzoyl)tyrosine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and drug delivery. Studies have shown that this compound exhibits anti-tumor activity by inhibiting angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has also been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-3-[4-(4-methoxybenzoyl)oxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c1-31-19-11-5-17(6-12-19)23(27)26-22(24(28)29)15-16-3-9-21(10-4-16)33-25(30)18-7-13-20(32-2)14-8-18/h3-14,22H,15H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRZJQWSRVGDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.